molecular formula C22H23NO7 B1214587 Gnoscopine CAS No. 6035-40-1

Gnoscopine

Cat. No.: B1214587
CAS No.: 6035-40-1
M. Wt: 413.4 g/mol
InChI Key: AKNNEGZIBPJZJG-MSOLQXFVSA-N
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Description

Gnoscopine, also known as noscapine or narcotine, is a benzylisoquinoline alkaloid isolated from the opium poppy (Papaver somniferum). It belongs to the phthalideisoquinoline structural subgroup and is known for its antitussive (cough-suppressing) properties. Unlike other opioids, this compound lacks significant hypnotic, euphoric, or analgesic effects, making it a non-addictive alternative for medical use .

Preparation Methods

Synthetic Routes and Reaction Conditions: Gnoscopine can be synthesized through various chemical routes. One common method involves the condensation of 4-hydroxyphenylacetaldehyde with 3,4-dimethoxyphenethylamine, followed by cyclization and oxidation steps. The reaction conditions typically include the use of strong acids or bases, elevated temperatures, and specific catalysts to facilitate the formation of the desired product .

Industrial Production Methods: Industrial production of this compound often involves the extraction from opium poppy latex, followed by purification processes such as crystallization and chromatography. The biosynthesis of this compound in Papaver somniferum begins with chorismic acid, which is synthesized via the shikimate pathway from erythrose 4-phosphate and phosphoenolpyruvate. Chorismic acid is a precursor to the amino acid tyrosine, which undergoes several enzymatic transformations to form this compound .

Chemical Reactions Analysis

Types of Reactions: Gnoscopine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products:

Scientific Research Applications

Gnoscopine has a wide range of scientific research applications:

Comparison with Similar Compounds

Gnoscopine is unique among benzylisoquinoline alkaloids due to its non-addictive nature and lack of significant hypnotic or euphoric effects. Similar compounds include:

This compound’s uniqueness lies in its ability to provide therapeutic benefits without the risk of addiction, making it a valuable compound in both medical and research settings .

Properties

IUPAC Name

(3S)-6,7-dimethoxy-3-[(5R)-4-methoxy-6-methyl-7,8-dihydro-5H-[1,3]dioxolo[4,5-g]isoquinolin-5-yl]-3H-2-benzofuran-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO7/c1-23-8-7-11-9-14-20(29-10-28-14)21(27-4)15(11)17(23)18-12-5-6-13(25-2)19(26-3)16(12)22(24)30-18/h5-6,9,17-18H,7-8,10H2,1-4H3/t17-,18+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKNNEGZIBPJZJG-MSOLQXFVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC2=CC3=C(C(=C2C1C4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1CCC2=CC3=C(C(=C2[C@@H]1[C@@H]4C5=C(C(=C(C=C5)OC)OC)C(=O)O4)OC)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4023385, DTXSID901032089
Record name Noscapine
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Record name (+/-)-Noscapine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

413.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name (-)-alpha-Narcotine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033439
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

PKA 6.24; FREELY SOL IN ETHANOL; INSOL IN DIETHYL ETHER /HYDROCHLORIDE/, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER; ODORLESS OR HAS SLIGHT ODOR OF ETHANOL; FREELY SOL IN CHLOROFORM & METHANOL; SOL IN ALCOHOL; SPARINGLY SOL IN ACETONE; PRACTICALLY INSOL IN ETHER; SOLN IN WATER IS DEXTROROTATORY; PH OF SOLN (1 IN 20) BETWEEN 2.5 & 3.5 /HYDROCHLORIDE/, HEMIHYDRATE TO TETRAHYDRATE, CRYSTALS; VERY SOL IN WATER /HYDROCHLORIDE/, CRYSTALS; FREELY SOL IN WATER; SOL IN METHANOL, ETHANOL; SLIGHTLY SOL IN ETHYL ACETATE; PRACTICALLY INSOL IN ETHER /CAMPHORSULFONATE/, PRACTICALLY INSOL IN VEGETABLE OILS; SLIGHTLY SOL IN NH4OH, HOT SOLN OF KOH & NAOH, SLIGHTLY SOL IN ALCOHOL & ETHER, INSOL IN WATER; SOL IN BENZENE & ACETONE, 0.3 mg/mL at 30 °C
Record name NOSCAPINE
Source Hazardous Substances Data Bank (HSDB)
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Record name (-)-alpha-Narcotine
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Density

1.395
Record name NOSCAPINE
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Mechanism of Action

Noscapine's antitussive effects appear to be primarily mediated by its sigma receptor agonist activity. Evidence for this mechanism is suggested by experimental evidence in rats. Pretreatment with rimcazole, a sigma specific antagonist, causes a dose-dependent reduction in antitussive activity of noscapine., ...EXCEPT FOR ITS ANTITUSSIVE EFFECT, IT HAS NO SIGNIFICANT ACTIONS ON CNS IN DOSES WITHIN THERAPEUTIC RANGE.
Record name Noscapine
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Record name NOSCAPINE
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Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

ORTHORHOMBIC BISPHENOIDAL PRISMS, FINE, WHITE, OR PRACTICALLY WHITE, CRYSTALLINE POWDER

CAS No.

6035-40-1, 128-62-1
Record name Gnoscopine
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Record name Noscapine
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Record name (+-)-Noscapine
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Record name Noscapine
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Record name NOSCAPINE
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Record name NOSCAPINE, (±)-
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Record name NOSCAPINE
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Record name (-)-alpha-Narcotine
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Melting Point

176 °C
Record name NOSCAPINE
Source Hazardous Substances Data Bank (HSDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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